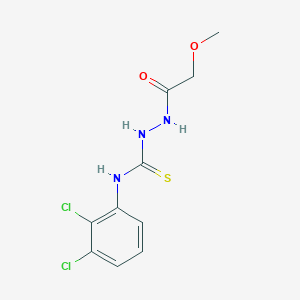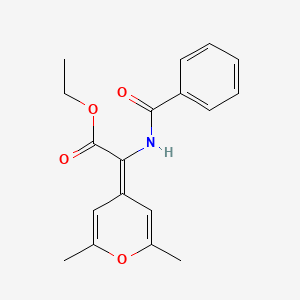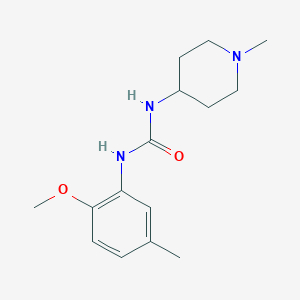
4-(methylthio)-N-phenyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
Descripción general
Descripción
4-(methylthio)-N-phenyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, also known as MPB, is a sulfonamide-based compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a small molecule that can be synthesized in the laboratory, and has been found to possess a range of biochemical and physiological effects that make it a promising tool for studying various biological processes. In
Mecanismo De Acción
The mechanism of action of 4-(methylthio)-N-phenyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. Specifically, 4-(methylthio)-N-phenyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. Additionally, 4-(methylthio)-N-phenyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been found to inhibit the activity of matrix metalloproteinases, enzymes that play a role in the breakdown of extracellular matrix proteins. This inhibition may contribute to the anti-cancer and anti-inflammatory effects of 4-(methylthio)-N-phenyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide.
Biochemical and Physiological Effects:
4-(methylthio)-N-phenyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 4-(methylthio)-N-phenyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been shown to inhibit the activity of a number of other enzymes, including chymase, a protease involved in the regulation of blood pressure. 4-(methylthio)-N-phenyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has also been found to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications. Additionally, 4-(methylthio)-N-phenyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been shown to have antioxidant properties, and may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(methylthio)-N-phenyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide for lab experiments is its small size and ease of synthesis. This makes it a useful tool for studying various biological processes, as it can easily be incorporated into experimental protocols. Additionally, 4-(methylthio)-N-phenyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been found to have a range of physiological effects, making it a versatile tool for studying a variety of diseases and conditions. However, there are also some limitations to the use of 4-(methylthio)-N-phenyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide in lab experiments. For example, its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments. Additionally, the potential for off-target effects must be carefully considered when using 4-(methylthio)-N-phenyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide in experimental protocols.
Direcciones Futuras
There are many potential future directions for research on 4-(methylthio)-N-phenyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide. One area of interest is in the development of 4-(methylthio)-N-phenyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide-based therapies for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-(methylthio)-N-phenyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, which may lead to the development of more targeted and effective therapies. Finally, research on the potential off-target effects of 4-(methylthio)-N-phenyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide may help to identify ways to minimize these effects and improve the safety and efficacy of 4-(methylthio)-N-phenyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide-based therapies.
Aplicaciones Científicas De Investigación
4-(methylthio)-N-phenyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the study of cancer. 4-(methylthio)-N-phenyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a cancer treatment. Additionally, 4-(methylthio)-N-phenyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been found to have anti-inflammatory properties, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Other potential applications of 4-(methylthio)-N-phenyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide include the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and the study of cardiovascular disease.
Propiedades
IUPAC Name |
4-methylsulfanyl-N-phenyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-24-17-10-9-15(13-16(17)18(21)20-11-5-6-12-20)25(22,23)19-14-7-3-2-4-8-14/h2-4,7-10,13,19H,5-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJGSUFBJQVFAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylsulfanyl)-N-phenyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-1,3-benzothiazol-2-yl-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4765709.png)
![7-(difluoromethyl)-N-(2,5-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4765713.png)
![2-{[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4765721.png)
![N~1~-[2-(4-morpholinyl)ethyl]-N~3~-(phenylsulfonyl)-beta-alaninamide](/img/structure/B4765732.png)



![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(3-iodophenyl)benzamide](/img/structure/B4765765.png)

![ethyl 2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B4765776.png)
![2-({2-methoxy-5-[2-(2-naphthylsulfonyl)carbonohydrazonoyl]benzyl}oxy)benzamide](/img/structure/B4765777.png)
![2-(4-{N-[(2,5-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenoxy)acetamide](/img/structure/B4765780.png)
![2-[(5-iodo-2-methoxybenzyl)amino]ethanol](/img/structure/B4765784.png)
![ethyl 5-benzyl-2-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4765805.png)